1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid
Overview
Description
1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Cyclopropanone Equivalents
1-Piperidino-1-trimethylsilyloxycyclopropane, related to 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid, is used as a cyclopropanone equivalent in synthetic applications, particularly in the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman, Dion, & Fukuyama, 1989).
Synthesis of Piperidines
This compound is integral in the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, important building blocks in medicinal chemistry (Košak, Brus, & Gobec, 2014).
Chemical Properties and Reactions
Mannich Reaction and Structure Analysis
A study on 2-(piperidine-1-ylmethyl)cyclohexanamine structure synthesis based on oxime protected compounds in the Mannich mechanism provides insights into the chemical properties and synthesis methods related to this compound (Taheri, Soleymani, Hosn, Rajabzadeh, Darvish, & Shahr-e-rey Branch, 2012).
Spectroscopic Properties
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares structural similarity with the compound of interest, were investigated using various techniques (Devi, Bishnoi, & Fatma, 2020).
Biological Applications
Antimicrobial Activity
The synthesis and antimicrobial activity of benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones are of interest. These compounds, structurally related to this compound, have shown significant potency against gram-positive bacteria and human fungal pathogens (Abdel‐Aziz & Mekawey, 2009).
Antitubercular Properties
Research into the synthesis and tuberculostatic activity of various derivatives, including phenylpiperazin-1-ylmethyl derivatives, offers insights into potential medical applications of similar compounds (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11/h1-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZZLAAMKYMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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